molecular formula C11H19NO6 B14868042 3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid

3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid

Cat. No.: B14868042
M. Wt: 261.27 g/mol
InChI Key: NGUCAPIXLLWOJB-UHFFFAOYSA-N
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Description

3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is of interest due to its applications in peptide synthesis and other areas of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is released, allowing it to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid is unique due to its specific structure, which includes a dimethylsuccinic acid backbone. This structure provides distinct reactivity and stability compared to other Boc-protected amino acids, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid

InChI

InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-6(7(13)14)11(4,5)8(15)16/h6H,1-5H3,(H,12,17)(H,13,14)(H,15,16)

InChI Key

NGUCAPIXLLWOJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C(=O)O

Origin of Product

United States

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